![molecular formula C11H13N3O B13298149 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13298149.png)
4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine to form the pyrazole ring, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethylamine: Shares the phenol and aminoethyl groups but lacks the pyrazole ring.
4-(2-Aminoethyl)phenol: Similar structure but without the pyrazole ring.
4-Hydroxybenzylamine: Contains the phenol group and an aminoethyl side chain but differs in the position of the amino group.
Uniqueness
4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[4-(2-aminoethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C11H13N3O/c12-6-5-9-7-13-14(8-9)10-1-3-11(15)4-2-10/h1-4,7-8,15H,5-6,12H2 |
InChI Key |
JRKDLIIJYLDGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


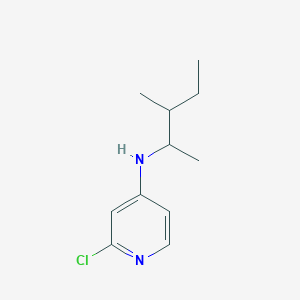
![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
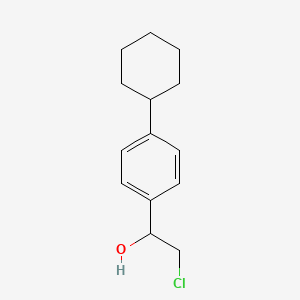
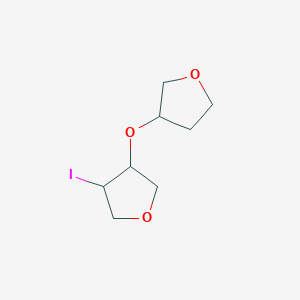


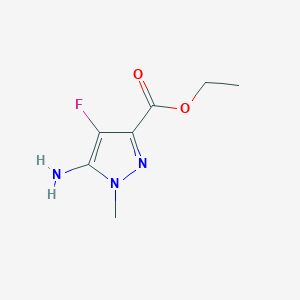
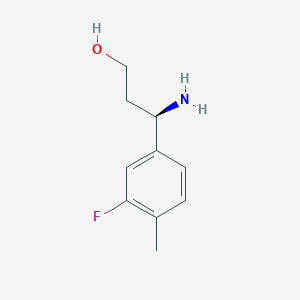
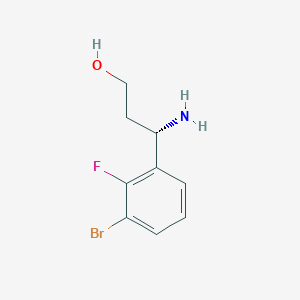

![N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13298134.png)

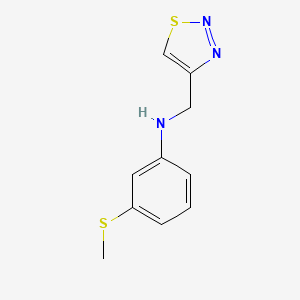
![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
